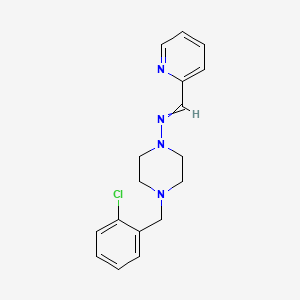

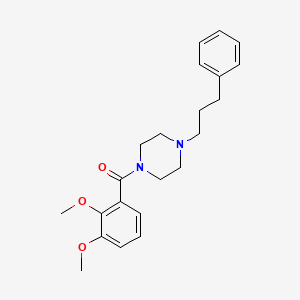

![molecular formula C23H41N3O3 B5510523 tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves reactions with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products due to its active methylene group. This process yields compounds with significant potential for further biological applications (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, was elucidated through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. It exhibits a bicyclo[2.2.2]octane structure with lactone and piperidine rings, highlighting the compound's complex and detailed molecular architecture (Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound's reactivity with N,N-dimethylformamide dimethyl acetal underscores its utility in generating biologically relevant heterocyclic compounds. This reactivity stems from the presence of an active methylene group, facilitating the formation of isomeric condensation products with diverse biological potential (Moskalenko & Boev, 2012).

Physical Properties Analysis

While specific research directly detailing the physical properties of tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was not found, related compounds in the spirocyclic and piperidine classes typically exhibit unique structural characteristics. These include specific crystalline structures and solubility profiles, crucial for their application in synthesis and drug design.

Chemical Properties Analysis

The chemical properties of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives, such as reactivity towards different chemical groups and potential for further functionalization, play a significant role in their applicability in synthetic chemistry and pharmaceutical research. The active methylene group, in particular, offers avenues for creating diverse biologically active compounds through various chemical reactions (Moskalenko & Boev, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

General Synthesis and Reactivity : Moskalenko and Boev (2012) reported a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with potential for further conversion into biologically active heterocyclic compounds. Their work illustrates the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products (Moskalenko & Boev, 2012).

Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, providing insights into its molecular structure through X-ray diffraction analysis. This study highlights the compound's potential as a scaffold for further chemical modifications (Moriguchi et al., 2014).

Potential Applications in Peptide Mimicry and Medicinal Chemistry

Conformational Analysis for Peptide Mimicry : Fernandez et al. (2002) explored spirolactams, including derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, as conformationally restricted pseudopeptides. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating utility in peptide synthesis and potentially influencing bioactive peptide conformations (Fernandez et al., 2002).

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-piperidin-1-ylpiperidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N3O3/c1-22(2,3)29-21(27)26-15-9-23(10-16-26)17-20(18-28-23)25-13-7-19(8-14-25)24-11-5-4-6-12-24/h19-20H,4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSGHPIDAWIKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N3CCC(CC3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

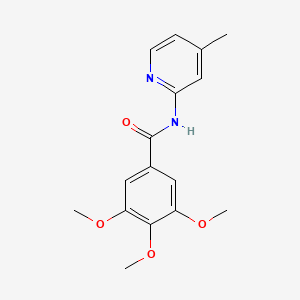

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

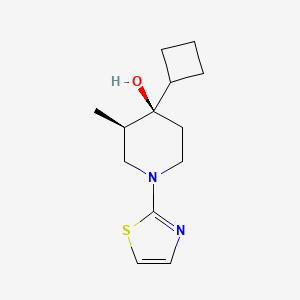

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)

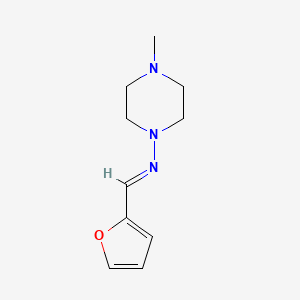

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)